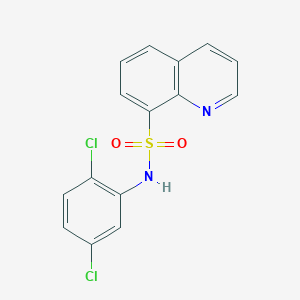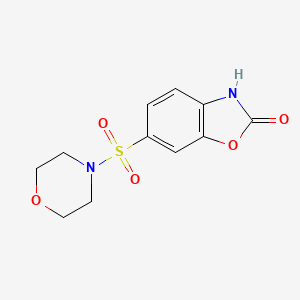
N-(2,5-dichlorophenyl)-8-quinolinesulfonamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-8-quinolinesulfonamide, also known as DCQ or NSC 129943, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a sulfonamide-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. It has also been shown to disrupt the function of the endoplasmic reticulum, a cellular organelle that is involved in protein synthesis and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase II. It has also been found to disrupt the function of the endoplasmic reticulum and to induce apoptosis in cancer cells. Additionally, N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has been found to have anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dichlorophenyl)-8-quinolinesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has some limitations as well. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2,5-dichlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new cancer treatments based on N-(2,5-dichlorophenyl)-8-quinolinesulfonamide. Researchers are also interested in studying the mechanisms of N-(2,5-dichlorophenyl)-8-quinolinesulfonamide's anti-inflammatory and anti-angiogenic effects, as these properties could have applications in the treatment of various diseases. Additionally, there is interest in developing new synthesis methods for N-(2,5-dichlorophenyl)-8-quinolinesulfonamide that could improve its purity and reduce the use of hazardous chemicals.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has been found to have a range of potential applications in scientific research. One of its most promising uses is in the study of cancer. N-(2,5-dichlorophenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-12(17)13(9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBISYNMZPORURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)quinoline-8-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3447908.png)
![4-Methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B3447921.png)
![ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3447926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3447930.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447935.png)
![N-[4-(diethylamino)phenyl]-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447937.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3447940.png)
![2-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3447942.png)
![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3447945.png)

![1-allyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447970.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3447973.png)

![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)